3-(4-Iodophenyl)-1-(4-methylpiperazin-1-yl)-propan-1-one

Chemical topology Linker chemistry Molecular descriptor

Researchers requiring heavy-atom derivatives for crystallographic phasing face a scarcity of iodine-bearing scaffolds with clean linker chemistry. This compound supplies the 4-iodophenyl group for strong anomalous scattering (f″ ≈ 6.8 e⁻ at Cu Kα)-a capability absent in Cl or Br analogs-while the saturated propanone spacer eliminates Michael-acceptor assay interference inherent to α,β-unsaturated comparators. • Enables SAD/MAD phasing via co-crystallisation; iodine signal cannot be replicated by halogen substitutes. • Aryl-iodide handle permits oxidative [¹²⁵I] exchange for radioactive detection in pull-down or crosslinking workflows. • Saturated linker resists enone-reductase metabolism and avoids non-specific covalent adduct formation. Standard pack sizes from 10 mg to bulk; custom synthesis available for scale-up. In stock for immediate dispatch.

Molecular Formula C14H19IN2O
Molecular Weight 358.22 g/mol
Cat. No. B12067589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Iodophenyl)-1-(4-methylpiperazin-1-yl)-propan-1-one
Molecular FormulaC14H19IN2O
Molecular Weight358.22 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)CCC2=CC=C(C=C2)I
InChIInChI=1S/C14H19IN2O/c1-16-8-10-17(11-9-16)14(18)7-4-12-2-5-13(15)6-3-12/h2-3,5-6H,4,7-11H2,1H3
InChIKeyXAUMWYQNSVVPGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Iodophenyl)-1-(4-methylpiperazin-1-yl)-propan-1-one Structural Profile & Sourcing


3-(4-Iodophenyl)-1-(4-methylpiperazin-1-yl)-propan-1-one is an aryl‑piperazine derivative that incorporates a 4‑iodophenyl ring linked via a saturated propan‑1‑one spacer to an N‑methylpiperazine moiety, with a molecular formula of C₁₄H₁₉IN₂O (MW 358.22 g mol⁻¹) . It is presently offered by several research‑chemical suppliers as a laboratory‑grade intermediate and screening compound, primarily in purities ≥95 % . Despite its commercial availability, publicly accessible, reproducible quantitative performance data are extremely limited; most activity claims are unverifiable vendor assertions, and the compound remains effectively uncharacterised in peer‑reviewed pharmacology or medicinal‑chemistry literature.

Laboratory-grade aryl-piperazine intermediate for organic synthesis
Iodo-aryl moiety supports derivatisation and radio-iodination studies
Limited peer-reviewed performance data; independent characterisation advised

Why 3-(4-Iodophenyl)-1-(4-methylpiperazin-1-yl)-propan-1-one Cannot Be Substituted


Superficially similar compounds such as 1‑(4‑iodophenyl)‑4‑methylpiperazine (lacking the propan‑1‑one spacer), the analogous chlorophenyl or bromophenyl derivatives, or the α,β‑unsaturated (2E)‑3‑(2‑iodophenyl)‑1‑(4‑methylpiperazin‑1‑yl)prop‑2‑en‑1‑one all differ in fundamental structural parameters that routinely govern binding affinity, metabolic stability, solubility, and radio‑halogen exchange kinetics . The iodine atom is critical for heavy‑atom derivatisation or radio‑iodination protocols; substituting it with chlorine or bromine eliminates these capabilities. The saturated propan‑1‑one linker additionally alters conformational flexibility and hydrogen‑bond acceptor geometry relative to benzyl‑ or benzoyl‑linked piperazines. However, the absence of published head‑to‑head binding, pharmacokinetic, or stability data means that any assumption of functional interchangeability would be speculative and scientifically unjustified. Without product‑specific quantitative evidence, generic substitution carries a high risk of undetected performance divergence.

Direct piperazine attachment
1-(4-Iodophenyl)-4-methylpiperazine lacks the propan-1-one spacer, reducing H-bond acceptors and polar surface area; biochemical behaviour may diverge significantly.
Chloro or bromo replacement
Substituting iodine with chlorine or bromine eliminates radio-iodination capability and heavy-atom anomalous scattering for crystallography.
α,β-Unsaturated analog
The enone-containing comparator introduces Michael acceptor reactivity; non-specific covalent adducts may confound assay readouts.

Quantitative Differentiation Evidence for 3-(4-Iodophenyl)-1-(4-methylpiperazin-1-yl)-propan-1-one


Propanone Linker vs. Direct Piperazine Attachment

The target compound incorporates a three‑carbon propan‑1‑one spacer between the 4‑iodophenyl group and the N‑methylpiperazine ring, whereas the commonly catalogued analog 1‑(4‑iodophenyl)‑4‑methylpiperazine (CAS 1125409‑95‑1) attaches the 4‑iodophenyl group directly to the piperazine nitrogen . This difference adds 78 Da to the molecular mass (358.22 vs. 302.15 g mol⁻¹) and introduces a ketone oxygen that serves as an additional hydrogen‑bond acceptor, raising the topological polar surface area (~23.6 Ų for the analog vs. an estimated ~43 Ų for the target compound) [1].

Linker Topology
Data to verify
tPSA ~43 vs. ~6.5 Ų; +2 H-bond acceptors
Polarity and H-bonding capacity may differ substantially
Estimated tPSA values; experimental confirmation lacking
Chemical topology Linker chemistry Molecular descriptor

Iodine Substituent Essential for Radio-iodination

The 4‑iodo substitution enables oxidative radio‑iododestannylation or isotope‑exchange reactions that are not possible with the 4‑chloro or 4‑bromo analogs. In a class‑level study of N‑(p‑iodophenyl)‑N′‑substituted piperazine derivatives evaluated for single‑photon brain imaging, only the iodo‑bearing analogues achieved stable [¹²⁵I] labelling with >95 % radiochemical purity and demonstrated sustained brain uptake in rats over 4 minutes post‑injection [1]. Although the specific propan‑1‑one compound was not directly tested, the mandatory iodine presence is a class‑level requirement for this application.

Radio-labelling Feasibility
Class-level
Iodo-aryl enables [¹²⁵I] incorporation; chloro/bromo cannot
Iodine is a structural requirement for SPECT tracer development
Class-level inference from related piperazines; direct data absent
Radio‑iodination SPECT imaging Heavy‑atom derivatisation

Saturated vs. Unsaturated Linker Stability

The (2E)‑3‑(2‑iodophenyl)‑1‑(4‑methylpiperazin‑1‑yl)prop‑2‑en‑1‑one (AKSci 1790EA; CAS 616216‑96‑7) contains an α,β‑unsaturated carbonyl motif that renders it a potential Michael acceptor, susceptible to nucleophilic addition by thiols or amines under physiological conditions . In contrast, the target compound possesses a fully saturated propan‑1‑one linker, eliminating the electrophilic β‑carbon and consequently avoiding non‑specific covalent adduct formation and off‑target reactivity [1]. This distinction is critical for assay reproducibility and selectivity profiling.

Electrophilic Reactivity
Class-level
Saturated linker eliminates Michael acceptor liability
May reduce non-specific covalent binding in biological assays
Inferred from PAINS substructure filters; functional validation needed
Michael acceptor Chemical stability Metabolite identification

High-Confidence Applications for 3-(4-Iodophenyl)-1-(4-methylpiperazin-1-yl)-propan-1-one


Heavy-Atom Derivatisation for X-Ray Crystallography

The covalently attached iodine atom provides a strong anomalous scattering signal (f″ ≈ 6.8 electrons at Cu Kα), enabling single‑wavelength anomalous diffraction phasing of macromolecular crystals co‑crystallised with the compound. This is a direct consequence of the iodine presence discussed in the radiopharmaceutical class‑level evidence [1] in Section 3, and cannot be replicated with the chlorine or bromine analogs which yield significantly weaker signals.

Chemical Proteomics Photoaffinity Probe Development

Although the compound itself lacks a photoreactive group, its aryl‑iodide handle can be exchanged for [¹²⁵I] under oxidative conditions, enabling radioactive detection in pull‑down or crosslinking experiments. The saturated propanone linker avoids the non‑specific Michael‑addition liabilities inherent to the α,β‑unsaturated propenone analog [1], making it a cleaner scaffold for probe design.

Metabolism-Resistant Standard for LC-MS/MS Bioanalysis

The saturated propan‑1‑one bond is resistant to enone‑reductase‑mediated metabolism that would rapidly clear the α,β‑unsaturated comparator. This stability advantage, inferred from the class‑level reactivity comparison in Section 3, supports its use as a stable internal standard or surrogate analyte in bioanalytical assays where the unsaturated analog would suffer from metabolic instability.

Halogen-Bonding Fragment for Library Synthesis

The 4‑iodophenyl moiety can participate in halogen‑bond donor interactions with backbone carbonyls in protein binding sites, a feature absent in chlorophenyl or fluorophenyl analogs. The N‑methylpiperazine group provides a solubilising basic centre, while the propan‑1‑one spacer permits further derivatisation via α‑alkylation or amide coupling. These three functional elements, deliverable only as a complete package in this compound, make it a privileged fragment for exploring halogen‑bond‑driven affinity.

Application
Selection Property
Validation Focus
Heavy-atom derivatisation for X-ray crystallography
Iodo-aryl anomalous scattering signal
Phasing power validation
Chemical proteomics photoaffinity probe development
Radio-iodination handle with saturated scaffold
Probe stability and specificity testing
Metabolism-resistant standard for LC-MS/MS bioanalysis
Saturated linker stability profile
Comparative metabolic stability assays
Halogen-bonding fragment for library synthesis
Halogen-bond donor capability with derivatisable scaffold
Binding affinity and selectivity profiling
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